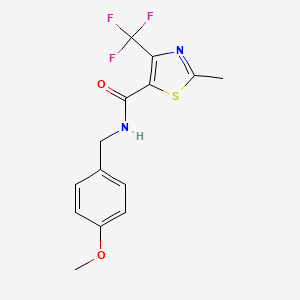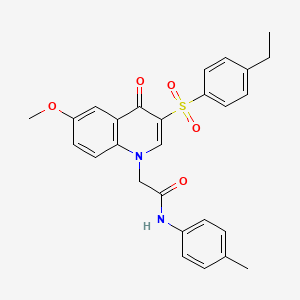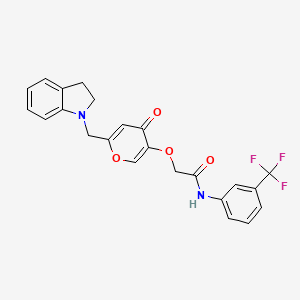![molecular formula C18H22N6O2S B2734694 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide CAS No. 878235-58-6](/img/structure/B2734694.png)
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an amino group, a methoxyphenyl group, a triazole ring, a sulfanyl group, and a cyanocyclohexyl group . It is a derivative of 2-amino-1,3,4-oxadiazole .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are typically synthesized through a series of reactions involving acylation, cyclization, and coupling . For example, phenyl acetic acid derivatives can react with thiosemicarbazide in the presence of POCl3 to form oxadiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, the triazole ring might undergo electrophilic substitution, and the sulfanyl group might be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties might include a high melting point due to the presence of the aromatic ring and polar functional groups, and solubility in polar solvents due to the presence of the amino and sulfanyl groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
Research has demonstrated the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, aiming to explore their use as antimicrobial agents. These compounds, through versatile synthesis routes, have shown promising results in vitro for antibacterial and antifungal activities, indicating their potential utility in developing new antimicrobial strategies (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antiexudative Activity of Pyrolin Derivatives
Another study focused on the synthesis and evaluation of pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, which exhibited notable anti-exudative properties. This research underscores the therapeutic potential of such compounds in treating inflammatory conditions, with some derivatives outperforming standard drugs in anti-exudative activity tests (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).
Antitumor Activity
Compounds bearing structural features similar to "2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide" have been evaluated for their potential antitumor activities. Studies have synthesized and characterized such compounds, assessing their effects against various cancer cell lines. These investigations reveal the potential of these compounds in anticancer applications, highlighting their ability to inhibit tumor growth or proliferation in specific cancer types (Albratty, El-Sharkawy, Alam, 2017).
Antiviral and Virucidal Activity
Explorations into the antiviral and virucidal efficacy of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have shown that some synthesized derivatives can significantly reduce viral replication. These findings suggest the potential application of such compounds in combating viral infections, further expanding the scope of research into therapeutic agents against viruses (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Eigenschaften
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-26-14-7-5-13(6-8-14)16-22-23-17(24(16)20)27-11-15(25)21-18(12-19)9-3-2-4-10-18/h5-8H,2-4,9-11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTGHGDEEITDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734611.png)




![N-[[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2734621.png)
![N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2734623.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide](/img/structure/B2734624.png)
![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2734625.png)
![(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B2734626.png)
![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylcarbamoyl]benzoate](/img/structure/B2734628.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734631.png)
![N-[3-Oxo-3-(4-pyrimidin-2-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2734632.png)
